molecular formula C16H15N3O3S B5368640 N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No. B5368640
M. Wt: 329.4 g/mol
InChI Key: LJZVDFQAGMDRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide, commonly known as POT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

POT is believed to exert its effects through the inhibition of certain enzymes and signaling pathways within cells. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory molecules within the body. Additionally, POT has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
POT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines, which are involved in the development of various diseases. Additionally, POT has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

POT has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit significant activity in a number of different areas. Additionally, it has been shown to have relatively low toxicity, which makes it a potentially useful compound for in vivo studies.
However, there are also some limitations associated with the use of POT in lab experiments. One of the main limitations is that it has not yet been extensively studied in humans, which means that its potential side effects and toxicity are not well understood. Additionally, the mechanisms underlying its effects are not yet fully understood, which makes it difficult to draw definitive conclusions about its potential applications.

Future Directions

There are several potential future directions for research on POT. One area of interest is the development of more potent and selective inhibitors of COX-2. Additionally, there is interest in exploring the potential applications of POT in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in exploring the potential use of POT in combination with other compounds to enhance its activity and reduce potential side effects.

Synthesis Methods

The synthesis of POT involves the reaction of 4-propoxybenzohydrazide with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound, which is then further reacted with sodium azide to yield the final product.

Scientific Research Applications

POT has been found to have a wide range of potential applications in scientific research. It has been studied extensively for its antitumor and anti-inflammatory properties and has been found to exhibit significant activity in both areas. Additionally, POT has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-9-21-12-7-5-11(6-8-12)14-15(19-22-18-14)17-16(20)13-4-3-10-23-13/h3-8,10H,2,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZVDFQAGMDRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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